Cefetamet Cefetamet Cefetamet is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Cefetamet binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Brand Name: Vulcanchem
CAS No.: 65052-63-3
VCID: VC21334677
InChI: InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)
SMILES: CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Molecular Formula: C14H15N5O5S2
Molecular Weight: 397.4 g/mol

Cefetamet

CAS No.: 65052-63-3

VCID: VC21334677

Molecular Formula: C14H15N5O5S2

Molecular Weight: 397.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefetamet - 65052-63-3

Description

Cefetamet is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin antibiotic. It is primarily used to treat various bacterial infections, including those affecting the ear, nose, throat, respiratory tract, urinary tract, and skin. Cefetamet works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death .

Mechanism of Action

Cefetamet exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers, providing structural strength to the bacterial cell wall . Without this cross-linking, the bacterial cell wall integrity is compromised, leading to cell lysis and death.

Clinical Uses

Cefetamet is used to treat a wide range of bacterial infections, including:

  • Ear, Nose, and Throat Infections: Such as otitis media and pharyngotonsillitis.

  • Respiratory Tract Infections: Including pneumonia and tracheobronchitis.

  • Urinary Tract Infections: Effective against common urinary pathogens.

  • Gonococcal Urethritis: Used in the treatment of gonococcal infections in men .

Pharmacokinetics

Cefetamet is often administered as its prodrug, cefetamet pivoxil, which is hydrolyzed to the active form in the body. The bioavailability of cefetamet pivoxil varies depending on the formulation; tablets generally have higher bioavailability than syrups . The elimination half-life of cefetamet is approximately 2.3 hours, with a clearance rate of about 136 ml/min .

Clinical Trials and Efficacy

Clinical trials have shown that cefetamet pivoxil is effective in treating various bacterial infections. For example, in the treatment of acute bacterial rhinosinusitis, cefetamet pivoxil administered twice daily was as effective as cefdinir given three times daily, with comparable safety profiles . In another study, cefetamet pivoxil demonstrated a high bacteriological success rate in treating acute ear, nose, and throat infections .

Drug Interactions

CAS No. 65052-63-3
Product Name Cefetamet
Molecular Formula C14H15N5O5S2
Molecular Weight 397.4 g/mol
IUPAC Name 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)
Standard InChIKey MQLRYUCJDNBWMV-UHFFFAOYSA-N
Isomeric SMILES CC1=C(N2C(C(C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O
SMILES CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Canonical SMILES CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Purity > 95%
Quantity Milligrams-Grams
Synonyms Cepime O; Deacetoxycefotaxime; FR 13300; LY 97964; Ro 15-8074; Ro 15-8074/005; Ultipime O; Altamet; Antibiotic Ro 15-8074; (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Ac
PubChem Compound 53396029
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator